5-(Prop-1-en-2-yl)-1,3-dioxane

Lipophilicity LogP Drug Design

5-(Prop-1-en-2-yl)-1,3-dioxane (CAS 1122-57-2), also known as 5-isopropenyl-1,3-dioxane, is a cyclic acetal belonging to the 1,3-dioxane class. Its molecular formula is C₇H₁₂O₂ with a molecular weight of 128.17 g/mol.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 1122-57-2
Cat. No. B072382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Prop-1-en-2-yl)-1,3-dioxane
CAS1122-57-2
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=C)C1COCOC1
InChIInChI=1S/C7H12O2/c1-6(2)7-3-8-5-9-4-7/h7H,1,3-5H2,2H3
InChIKeyQQGJPZKGFLTKJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Prop-1-en-2-yl)-1,3-dioxane (CAS 1122-57-2): Key Properties and Procurement Considerations


5-(Prop-1-en-2-yl)-1,3-dioxane (CAS 1122-57-2), also known as 5-isopropenyl-1,3-dioxane, is a cyclic acetal belonging to the 1,3-dioxane class. Its molecular formula is C₇H₁₂O₂ with a molecular weight of 128.17 g/mol. The compound is characterized by a polar surface area (PSA) of 18.46 Ų and a calculated LogP of 1.183 . These physicochemical parameters underpin its utility as a lipophilic building block in organic synthesis, medicinal chemistry, and materials science.

Why 5-(Prop-1-en-2-yl)-1,3-dioxane Cannot Be Simply Substituted with Other 1,3-Dioxane Derivatives


Generic substitution among 1,3-dioxane derivatives is inadvisable due to the pronounced influence of the C5 substituent on both physicochemical and conformational properties. The 5-isopropenyl group confers a distinct lipophilicity profile (LogP = 1.183) compared to unsubstituted 1,3-dioxane (LogP ≈ 0.38) , directly impacting membrane permeability and solubility in organic media. Furthermore, the conformational equilibrium of 5-alkyl-1,3-dioxanes differs markedly from that of the parent ring, with 5-alkyl substituents exhibiting a strong axial preference in certain stereochemical contexts [1]. The presence of an exocyclic double bond in the isopropenyl group introduces additional reactivity vectors—such as polymerization or functionalization—that are absent in saturated alkyl analogs. These cumulative differences render simple analog replacement scientifically unsound.

Quantitative Differentiation of 5-(Prop-1-en-2-yl)-1,3-dioxane (CAS 1122-57-2) Against Closest Analogs


Enhanced Lipophilicity: 5-(Prop-1-en-2-yl)-1,3-dioxane vs. Unsubstituted 1,3-Dioxane

5-(Prop-1-en-2-yl)-1,3-dioxane exhibits a LogP value of 1.183, representing a substantial increase in lipophilicity compared to the unsubstituted 1,3-dioxane core (LogP = 0.38) . This ~0.8 log unit difference translates to approximately a 6.3-fold higher octanol-water partition coefficient.

Lipophilicity LogP Drug Design

Density and Molecular Packing: 5-(Prop-1-en-2-yl)-1,3-dioxane vs. 5-Methyl-1,3-dioxane

Based on reported molar volume (134.0 cm³/mol) and molecular weight (128.17 g/mol), 5-(prop-1-en-2-yl)-1,3-dioxane has an estimated density of 0.956 g/cm³ . In contrast, the saturated analog 5-methyl-1,3-dioxane has a predicted density of 1.1 g/cm³ . The ~13% lower density of the isopropenyl derivative reflects altered intermolecular interactions and packing efficiency.

Physical Properties Density Formulation

Conformational Preference: 5-Alkyl-1,3-dioxanes Exhibit Strong Axial Bias

Conformational equilibria studies of 5-alkyl-1,3-dioxanes reveal that 5-substituents preferentially adopt an axial orientation. For example, cis-2,5-di-t-butyl-1,3-dioxane was found to have an axial 5-t-butyl group, and enthalpy/entropy differences for 5-methyl, 5-ethyl, and 5-isopropyl derivatives deviate significantly from the corresponding cyclohexane analogs [1]. The 5-isopropenyl group is expected to follow this axial preference, a stereoelectronic feature that can influence reactivity and molecular recognition.

Conformational Analysis Stereochemistry 3D Structure

Reactive Isopropenyl Moiety: A Polymerizable and Functionalizable Handle

The 5-isopropenyl substituent contains an exocyclic carbon-carbon double bond, which is absent in saturated 5-alkyl analogs (e.g., 5-methyl, 5-isopropyl, 5-ethyl derivatives). This olefinic moiety can participate in free-radical or cationic polymerization, enabling the incorporation of the 1,3-dioxane ring into polymer backbones [1]. Additionally, the double bond serves as a site for further synthetic elaboration (e.g., epoxidation, hydroboration, cross-coupling).

Polymer Chemistry Monomer Functionalization

Optimal Application Scenarios for 5-(Prop-1-en-2-yl)-1,3-dioxane Based on Evidenced Differentiation


Lipophilicity-Driven Drug Discovery and Agrochemical Development

The elevated LogP (1.183) relative to unsubstituted 1,3-dioxane makes this compound a strategic choice for designing bioactive molecules where enhanced membrane permeability or blood-brain barrier penetration is desired. 1,3-Dioxane scaffolds are recognized in patent literature as modulators of PPAR (peroxisome proliferator-activated receptors), with applications in diabetes, inflammation, and cancer [1]. The 5-isopropenyl variant offers a calibrated lipophilicity increment that can fine-tune ADME properties without introducing additional heteroatoms.

Specialty Monomer for Polymer and Materials Synthesis

The presence of a polymerizable isopropenyl double bond distinguishes this compound from saturated 5-alkyl-1,3-dioxanes [2]. It can be employed as a co-monomer in free-radical or cationic polymerizations to introduce cyclic acetal functionality into polymer chains, potentially enabling stimuli-responsive degradation or improved compatibility with polar matrices.

Conformational Studies and Stereochemical Probes

5-Substituted 1,3-dioxanes are classical model systems for investigating stereoelectronic effects and conformational equilibria [3]. The axial preference of 5-alkyl groups, combined with the unique steric and electronic properties of the isopropenyl substituent, renders this compound a valuable probe for NMR-based conformational analysis and computational chemistry validation studies.

Fragrance and Flavor Ingredient Development

Numerous 1,3-dioxane derivatives are employed in perfumery due to their diverse olfactory profiles (e.g., chamomile, fruity, woody notes) [4]. The 5-isopropenyl substituent may impart novel odor characteristics or serve as a precursor to fragrance ingredients. Its defined lipophilicity and volatility profile supports controlled release in consumer product formulations.

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